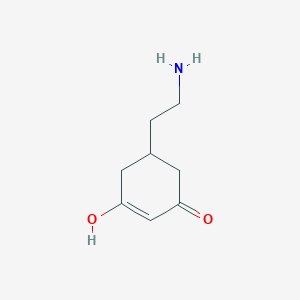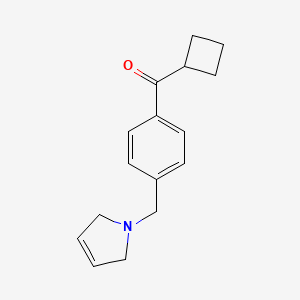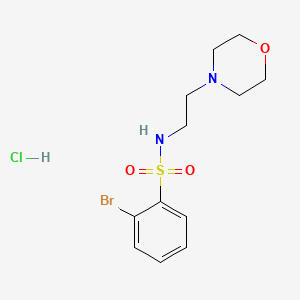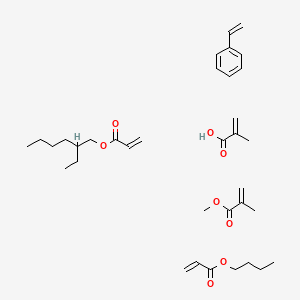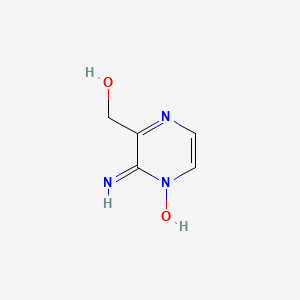
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is a heterocyclic compound that contains both hydroxymethyl and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol typically involves the reaction of pyrazine derivatives with formaldehyde and amines under controlled conditions. One common method involves the condensation of pyrazine-2-carbaldehyde with hydroxylamine to form the intermediate, which is then further reacted with formaldehyde to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the hydroxymethyl group efficiently, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid.
Reduction: Formation of 2-aminopyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylpyrazine: Contains a hydroxymethyl group but lacks the imino functionality.
2-Aminopyrazine: Contains an amino group instead of the imino group.
Pyrazine-2-carboxylic acid: Contains a carboxyl group instead of the hydroxymethyl group .
Uniqueness
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is unique due to the presence of both hydroxymethyl and imino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds
Properties
CAS No. |
72788-83-1 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(4-hydroxy-3-iminopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H7N3O2/c6-5-4(3-9)7-1-2-8(5)10/h1-2,6,9-10H,3H2 |
InChI Key |
YESQNHYIUNRYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N)C(=N1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
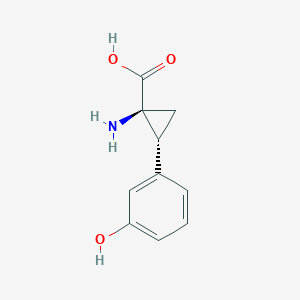


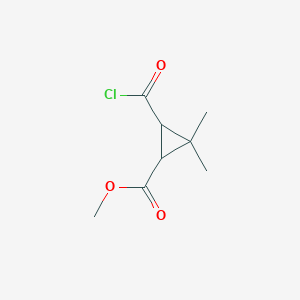
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)


